8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(1,3-Benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a benzoxazole moiety linked to a purine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 2-aminophenol with various aldehydes, acids, or their derivatives to form the benzoxazole ring . The reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
8-(1,3-Benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dimethylformamide, and sometimes the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups onto the compound .
Scientific Research Applications
8-(1,3-Benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can interact with metal ions or other biomolecules, while the purine scaffold can mimic natural nucleotides, potentially interfering with nucleic acid synthesis or function . These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(1,3-benzoxazol-2-ylthio)ethanamine hydrochloride and 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoic acid share the benzoxazole moiety and exhibit similar chemical properties
Purine Derivatives: Compounds such as caffeine and theobromine share the purine scaffold and have similar biological activities.
Uniqueness
What sets 8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione apart is the combination of the benzoxazole and purine moieties, which provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties .
Properties
IUPAC Name |
8-(1,3-benzoxazol-2-ylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-10(2)8-9-23-13-14(22(3)16(25)21-15(13)24)20-17(23)27-18-19-11-6-4-5-7-12(11)26-18/h4-7,10H,8-9H2,1-3H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGLLPPNVFOTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC3=NC4=CC=CC=C4O3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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